molecular formula C9H13N3 B13532159 4-[(Pyrrolidin-2-yl)methyl]pyrimidine

4-[(Pyrrolidin-2-yl)methyl]pyrimidine

Cat. No.: B13532159
M. Wt: 163.22 g/mol
InChI Key: JIFRHWSJCYCWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Pyrrolidin-2-yl)methyl]pyrimidine is a heterocyclic compound that features both a pyrrolidine ring and a pyrimidine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The pyrrolidine ring is known for its versatility and ability to enhance the pharmacological properties of compounds, while the pyrimidine ring is a core structure in many pharmaceuticals, including antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyrrolidin-2-yl)methyl]pyrimidine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a pyrimidine derivative with a pyrrolidine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrrolidin-2-yl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

4-[(Pyrrolidin-2-yl)methyl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyrrolidin-2-yl)methyl]pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to proteins, while the pyrimidine ring can interact with nucleic acids or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.

    Pyrimidine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and other substituted pyrimidines are structurally similar.

Uniqueness

4-[(Pyrrolidin-2-yl)methyl]pyrimidine is unique due to the combination of both pyrrolidine and pyrimidine rings in a single molecule. This dual-ring structure can enhance its pharmacological properties and provide a broader range of biological activities compared to compounds with only one of these rings .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-(pyrrolidin-2-ylmethyl)pyrimidine

InChI

InChI=1S/C9H13N3/c1-2-8(11-4-1)6-9-3-5-10-7-12-9/h3,5,7-8,11H,1-2,4,6H2

InChI Key

JIFRHWSJCYCWQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=NC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.